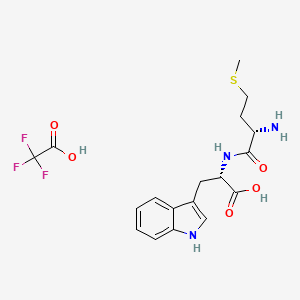

H-Met-Trp-OH.TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22F3N3O5S |

|---|---|

Molecular Weight |

449.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C16H21N3O3S.C2HF3O2/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13;3-2(4,5)1(6)7/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22);(H,6,7)/t12-,14-;/m0./s1 |

InChI Key |

PXGQXAWXDOWQLM-KYSPHBLOSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

H-Met-Trp-OH.TFA: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of the dipeptide H-Met-Trp-OH, presented as its trifluoroacetate salt (H-Met-Trp-OH.TFA). This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development.

Chemical Properties and Structure

This compound is a dipeptide composed of the amino acids L-methionine and L-tryptophan, with a trifluoroacetic acid (TFA) counterion. The TFA salt form often enhances the solubility and stability of the peptide, making it suitable for various research applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁N₃O₃S · C₂HF₃O₂ | |

| Molecular Weight | 449.44 g/mol | |

| CAS Number | 60535-02-6 | |

| Appearance | White to off-white powder | |

| Purity | ≥95% (as determined by HPLC) | |

| Storage Conditions | 2 - 8 °C |

Chemical Structure

The structure of H-Met-Trp-OH consists of a methionine residue linked to a tryptophan residue via a peptide bond. The N-terminus is a free amine (H-), and the C-terminus is a free carboxylic acid (-OH).

Structure of H-Met-Trp-OH:

Experimental Protocols

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). Post-synthesis, the crude peptide requires purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by characterization to confirm its identity and purity.

Synthesis of H-Met-Trp-OH (Solution-Phase)

This protocol outlines a general procedure for the solution-phase synthesis of the dipeptide.

Materials:

-

N-α-Fmoc-L-methionine (Fmoc-Met-OH)

-

L-tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Piperidine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus

Methodology:

-

Coupling:

-

Dissolve Fmoc-Met-OH and HOBt in DMF.

-

Add DCC to the solution at 0°C to activate the carboxylic acid.

-

In a separate flask, dissolve H-Trp-OMe·HCl in DMF and neutralize with a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Add the activated Fmoc-Met-OH solution to the H-Trp-OMe solution and stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

-

-

Fmoc Deprotection:

-

Dissolve the crude Fmoc-Met-Trp-OMe in a 20% solution of piperidine in DMF.

-

Stir for 30 minutes at room temperature to remove the Fmoc protecting group.

-

Evaporate the solvent and piperidine under vacuum.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the resulting H-Met-Trp-OMe in a mixture of methanol and water.

-

Add a solution of NaOH and stir at room temperature while monitoring the reaction by TLC or HPLC.

-

Upon completion, neutralize the reaction mixture with HCl.

-

Evaporate the methanol and extract the aqueous layer with an organic solvent to remove any unreacted starting material.

-

-

Purification and Salt Formation:

-

The crude H-Met-Trp-OH is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide.

-

Lyophilize the pure fractions to obtain H-Met-Trp-OH as a white, fluffy TFA salt.

-

Characterization

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed by analytical RP-HPLC. The retention time of the main peak should be consistent, and the peak area should represent ≥95% of the total peak area.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential neuroprotective and anti-inflammatory properties of the tryptophan-methionine (WM) dipeptide.

Anti-inflammatory and Neuroprotective Effects

A study investigating the effects of WM peptide consumption in a mouse model of Alzheimer's disease (5xFAD mice) demonstrated significant therapeutic potential. The key findings include:

-

Suppression of Neuroinflammation: The intake of the WM peptide suppressed the production of inflammatory cytokines in the brain.[1]

-

Microglia Modulation: It reduced the activation of microglia and the infiltration of activated microglia around β-amyloid (Aβ) plaques.[1]

-

Reduction of Aβ Deposition: A notable decrease in Aβ deposition was observed in both the cortex and hippocampus of the treated mice.[1]

-

Improved Cognitive Function: The reduction in neuroinflammation and Aβ pathology led to an improvement in object recognition memory.[1]

These findings suggest that the H-Met-Trp-OH dipeptide may exert its neuroprotective effects by modulating microglial activity, thereby representing a potential therapeutic or preventive agent for inflammation-related cognitive decline and dementia.[1]

Proposed Signaling Pathway

Based on the observed effects on microglia, a plausible signaling pathway involves the modulation of inflammatory cascades within these immune cells of the central nervous system. The diagram below illustrates a simplified representation of this proposed mechanism.

Caption: Proposed mechanism of H-Met-Trp-OH in reducing neuroinflammation.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Solution-Phase Peptide Synthesis Workflow

Caption: General workflow for the solution-phase synthesis of H-Met-Trp-OH.

Analytical Workflow for Quality Control

Caption: Standard analytical workflow for the quality control of synthetic peptides.

References

An In-depth Technical Guide to the Core Functions of H-Met-Trp-OH Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Met-Trp-OH, also known as Tryptophan-Methionine (WM), has emerged as a promising bioactive compound with significant neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core functions of H-Met-Trp-OH, with a focus on its therapeutic potential in neurodegenerative diseases such as Alzheimer's. We delve into the molecular mechanisms underpinning its activity, including the suppression of microglial activation and the modulation of dopaminergic signaling pathways. This document synthesizes key experimental findings, presents quantitative data in a structured format, and offers detailed protocols for the methodologies cited. Furthermore, visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the dipeptide's biological role.

Neuroprotective and Anti-inflammatory Functions

The primary therapeutic potential of H-Met-Trp-OH lies in its ability to mitigate key pathological features of neurodegenerative diseases. In vivo studies utilizing a 5xFAD mouse model of Alzheimer's disease have demonstrated that oral administration of H-Met-Trp-OH leads to significant improvements in cognitive function and a reduction in hallmark Alzheimer's pathologies.

Suppression of Neuroinflammation

Chronic inflammation, largely mediated by the activation of microglia, is a critical component in the progression of neurodegenerative disorders. H-Met-Trp-OH has been shown to effectively suppress this inflammatory cascade. Specifically, its administration leads to a decrease in the activation of microglia and a subsequent reduction in the production of pro-inflammatory cytokines[1]. This anti-inflammatory action is crucial for protecting neurons from damage and preserving cognitive function.

Reduction of Amyloid-β Deposition

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques in the brain. Research has shown that intake of H-Met-Trp-OH significantly reduces the deposition of Aβ in both the cortex and hippocampus of 5xFAD mice[1][2]. This suggests that the dipeptide may interfere with the production or promote the clearance of Aβ, thereby alleviating a primary driver of neurodegeneration.

Improvement of Cognitive Function

The culmination of its anti-inflammatory and anti-amyloidogenic effects is the significant improvement in cognitive function observed in animal models. Mice treated with H-Met-Trp-OH have demonstrated enhanced spatial memory in behavioral tests such as the Y-maze[3]. This functional outcome underscores the therapeutic potential of the dipeptide in combating the cognitive decline associated with neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on the effects of H-Met-Trp-OH.

Table 1: Effect of H-Met-Trp-OH on Spatial Memory in Scopolamine-Induced Amnesic Mice

| Treatment Group | Spontaneous Alternation (%) |

| Control | 50.2 ± 2.1 |

| Scopolamine | 35.6 ± 3.4 |

| Scopolamine + H-Met-Trp-OH (1 mg/kg) | 52.8 ± 4.5* |

*p < 0.05 compared to the scopolamine group. Data are presented as mean ± SEM. (Data synthesized from Ano et al., Nutrients, 2019)[3]

Table 2: Effect of H-Met-Trp-OH on Amyloid-β Deposition in 5xFAD Mice

| Brain Region | Treatment Group | Aβ Positive Area (%) |

| Cortex | Control | 10.5 ± 1.2 |

| H-Met-Trp-OH | 6.8 ± 0.9 | |

| Hippocampus | Control | 8.2 ± 1.0 |

| H-Met-Trp-OH | 5.1 ± 0.7 |

*p < 0.05 compared to the control group. Data are presented as mean ± SEM. (Data synthesized from Ano et al., Int. J. Mol. Sci., 2019)[1][2]

Table 3: Effect of H-Met-Trp-OH on Microglial Activation in 5xFAD Mice

| Brain Region | Treatment Group | Iba1 Positive Area (%) |

| Cortex | Control | 12.3 ± 1.5 |

| H-Met-Trp-OH | 7.9 ± 1.1 | |

| Hippocampus | Control | 9.8 ± 1.2 |

| H-Met-Trp-OH | 6.2 ± 0.8 |

*p < 0.05 compared to the control group. Data are presented as mean ± SEM. (Data synthesized from Ano et al., Int. J. Mol. Sci., 2019)[1][2]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the function of H-Met-Trp-OH.

Animal Models

-

5xFAD Transgenic Mice: These mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to the rapid development of amyloid plaques and other Alzheimer's-like pathologies. They serve as a robust model for studying Aβ deposition and its downstream consequences.

-

Scopolamine-Induced Amnesic Mice: Scopolamine is a muscarinic antagonist that induces transient memory impairment, providing a useful model for screening compounds with potential memory-enhancing effects.

Behavioral Testing: Y-Maze Test

The Y-maze test is used to assess spatial working memory. The apparatus consists of three arms of equal length. Mice are placed in the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes). The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into three different arms. The percentage of spontaneous alternations is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100. An increase in the percentage of spontaneous alternations is indicative of improved spatial memory.

Immunohistochemistry

Immunohistochemistry is employed to visualize and quantify Aβ deposition and microglial activation in brain tissue.

-

Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Brains are then removed, post-fixed, and cryoprotected in a sucrose solution.

-

Sectioning: Brains are sectioned coronally (e.g., 30 µm thickness) using a cryostat.

-

Immunostaining:

-

Sections are washed in PBS and blocked with a solution containing normal goat serum and Triton X-100.

-

Primary antibodies are applied overnight at 4°C. For Aβ plaques, an anti-Aβ antibody (e.g., 4G8) is used. For microglia, an anti-Iba1 antibody is used.

-

After washing, sections are incubated with a biotinylated secondary antibody.

-

The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit and visualized with a diaminobenzidine (DAB) substrate.

-

-

Image Analysis: Images of the cortex and hippocampus are captured using a microscope. The percentage of the area positive for Aβ or Iba1 staining is quantified using image analysis software (e.g., ImageJ).

Monoamine Oxidase B (MAO-B) Activity Assay

The inhibitory effect of H-Met-Trp-OH on MAO-B activity is assessed using an in vitro enzymatic assay.

-

Reaction Mixture: A reaction mixture is prepared containing recombinant human MAO-B, a substrate (e.g., benzylamine), and a fluorescent probe (e.g., Amplex Red).

-

Incubation: H-Met-Trp-OH is added to the reaction mixture at various concentrations and incubated at 37°C.

-

Detection: The production of hydrogen peroxide from the MAO-B-catalyzed reaction is detected by the fluorescent probe. The fluorescence intensity is measured using a microplate reader.

-

Analysis: The percentage of MAO-B inhibition is calculated by comparing the fluorescence in the presence of H-Met-Trp-OH to that of a control without the dipeptide.

Signaling Pathways and Mechanisms of Action

The beneficial effects of H-Met-Trp-OH are attributed to its influence on two key signaling pathways: the suppression of neuroinflammation via inhibition of the NF-κB pathway in microglia, and the enhancement of neuronal function through the modulation of the dopamine D1 receptor signaling pathway.

Suppression of Microglial Activation via NF-κB Inhibition

In the context of neuroinflammation, microglia become activated and initiate an inflammatory response. A central regulator of this process is the transcription factor NF-κB. H-Met-Trp-OH is proposed to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in microglia. This leads to a downstream reduction in the expression of pro-inflammatory cytokines, thereby mitigating neuronal damage.

Caption: Experimental workflow for evaluating the in vivo effects of H-Met-Trp-OH.

Caption: Proposed mechanism of H-Met-Trp-OH in suppressing neuroinflammation.

Modulation of Dopaminergic Signaling

H-Met-Trp-OH has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine[3]. By inhibiting MAO-B, the dipeptide increases the synaptic availability of dopamine. This enhanced dopaminergic neurotransmission, particularly through the dopamine D1 receptor, is believed to contribute to the observed improvements in cognitive function. Activation of the D1 receptor can lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which plays a crucial role in synaptic plasticity and memory formation.

Caption: Mechanism of H-Met-Trp-OH in enhancing dopaminergic signaling.

Conclusion

The dipeptide H-Met-Trp-OH demonstrates significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Its multifaceted mechanism of action, encompassing both anti-inflammatory and neuroprotective effects, positions it as a compelling candidate for further preclinical and clinical investigation. The suppression of microglial activation via NF-κB inhibition and the enhancement of cognitive function through the modulation of the dopaminergic system highlight the dipeptide's ability to target multiple pathological aspects of neurodegeneration. This technical guide provides a foundational understanding of the core functions of H-Met-Trp-OH, offering valuable insights for researchers and professionals in the field of drug development.

References

The Biological Significance of Methionine-Tryptophan (Met-Trp) Sequences in Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine-Tryptophan (Met-Trp) sequences, while not as extensively studied as other dipeptide motifs, hold significant biological importance owing to the unique physicochemical properties of their constituent amino acids. Both methionine and tryptophan are relatively rare, hydrophobic residues, and their juxtaposition within a protein sequence can have profound implications for protein structure, function, and interaction with other biomolecules. This technical guide provides an in-depth exploration of the biological significance of Met-Trp sequences, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the structural and functional roles of this unique dipeptide motif.

Structural and Functional Significance of Met-Trp Sequences

Methionine and Tryptophan residues are critical players in defining the architecture and functionality of proteins. Their combined presence in a Met-Trp sequence often results in synergistic effects on protein stability and molecular interactions.

1.1. Role in Protein Structure and Stability

Both Methionine (Met) and Tryptophan (Trp) are nonpolar, hydrophobic amino acids.[1] This shared characteristic means they are frequently found buried within the core of soluble proteins, contributing to the hydrophobic interactions that are a primary driving force in protein folding.[1] In transmembrane proteins, these residues may be exposed in the lipid bilayer. The interaction between the sulfur atom of methionine and the aromatic ring of tryptophan, a specific type of sulfur-aromatic interaction, contributes to the stabilization of secondary and tertiary protein structures. This "Met-aromatic motif" is prevalent in known protein structures and provides additional stabilization beyond purely hydrophobic interactions.[2]

1.2. Importance in Protein-Protein Interactions

Methionine and Tryptophan residues are considered "hot spots" in protein-protein interfaces.[3] Their presence is crucial for both normal physiological interactions and, in some cases, pathological aggregation such as amyloid formation.[3] For instance, clusters of Met and Trp are involved in the protein-protein interactions of p53 and in the function of HIV-related proteins.[3] The unique properties of the Met-Trp sequence can therefore be a target for modulating protein-protein interactions in a therapeutic context.

Quantitative Data on Met-Trp Sequences

The following tables summarize key quantitative data related to the occurrence and energetic contribution of Met-Trp sequences in proteins.

Table 1: Frequency of Met-Trp and Trp-Met Dipeptides in Proteins

| Dipeptide | Propensity of the First Amino Acid to be Followed by the Second |

| Met-Trp | 0.83[4] |

| Trp-Met | 1.17[4] |

Table 2: Thermodynamic Contribution of Methionine and Tryptophan to Protein Stability

| Amino Acid/Interaction | Protein Context | Contribution to Stability (kcal/mol) |

| Methionine (buried) | Villin head piece subdomain | 3.1[5] |

| Met-Trp interaction | Beta-hairpin peptide | -0.3 to -0.5[6] |

Signaling Pathways Involving Met-Trp Sequences

Met-Trp sequences are implicated in various biological signaling pathways, from fundamental gene regulation to complex neuroinflammatory processes.

3.1. The trp Operon: A Model of Gene Regulation

The trp operon in E. coli is a classic example of gene regulation where the availability of tryptophan controls the expression of genes required for its own synthesis. While not a direct Met-Trp sequence interaction, it highlights the central role of tryptophan in cellular signaling. The operon is regulated by both a repressor protein and an attenuation mechanism. When tryptophan levels are high, it acts as a corepressor, binding to the trp repressor and enabling it to block transcription.

3.2. Neuroprotective Role of the Trp-Met Dipeptide in Alzheimer's Disease

Recent studies have demonstrated that the dipeptide Tryptophan-Methionine (Trp-Met) exhibits neuroprotective effects in models of Alzheimer's disease.[7][8] The proposed mechanism involves the suppression of neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. In the context of Alzheimer's disease, amyloid-β (Aβ) plaques trigger microglial activation, leading to the release of pro-inflammatory cytokines. The Trp-Met dipeptide has been shown to counteract this process.[7][8] The precise receptor for the Trp-Met dipeptide on microglia has yet to be fully elucidated, but it is known that dipeptides with an N-terminal tryptophan have a high affinity for peptide transporters.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Met-Trp sequences.

4.1. Solid-Phase Peptide Synthesis (SPPS) of Trp-Met Dipeptide

This protocol outlines a general procedure for the synthesis of a Trp-Met dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Met-Wang resin

-

Fmoc-Trp(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the methionine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tryptophan using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Trp-Met dipeptide by mass spectrometry and analytical RP-HPLC.

4.2. Primary Microglia Culture and Activation Assay

This protocol describes the isolation of primary microglia and a subsequent assay to measure the effect of a dipeptide on their activation state. This protocol is adapted from methods using lipopolysaccharide (LPS) as a pro-inflammatory stimulus.[2][9]

Materials:

-

Postnatal day 1-3 mouse pups

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Poly-D-lysine coated culture flasks and plates

-

Trp-Met dipeptide solution

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Primary Microglia Isolation:

-

Isolate brains from mouse pups and mechanically dissociate the tissue.

-

Perform enzymatic digestion with trypsin-EDTA.

-

Plate the mixed glial cell suspension in poly-D-lysine coated flasks.

-

After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

-

Isolate microglia by gentle shaking of the flasks and collect the floating cells.

-

-

Microglia Seeding and Treatment:

-

Plate the purified microglia in poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.

-

Allow the cells to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of the Trp-Met dipeptide for 2 hours.

-

Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include control wells with no treatment, Trp-Met alone, and LPS alone.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the different treatment groups to determine if the Trp-Met dipeptide suppresses the LPS-induced inflammatory response.

-

Conclusion and Future Directions

The presence of Methionine-Tryptophan sequences in proteins is of considerable biological importance, influencing everything from the fundamental principles of protein folding and stability to complex signaling pathways in health and disease. The unique hydrophobic and aromatic characteristics of these residues make them key players in mediating protein-protein interactions and acting as potential targets for therapeutic intervention. The neuroprotective effects of the Trp-Met dipeptide highlight the potential for small molecule mimetics in treating neuroinflammatory disorders.

Future research should focus on several key areas. A more comprehensive analysis of protein databases is needed to fully understand the prevalence and contextual significance of Met-Trp sequences. Further elucidation of the specific receptors and transporters for Met-Trp containing peptides will be crucial for understanding their mechanisms of action and for designing targeted drug delivery systems. Finally, the development of novel therapeutics targeting Met-Trp mediated protein-protein interactions holds significant promise for a range of diseases. This technical guide provides a solid foundation for these future endeavors by consolidating our current understanding of the biological significance of Met-Trp sequences.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Microglia-based Therapeutic Approaches to Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights on protein thermal stability: a graph representation of molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Peptide transport system-1 (PTS-1) for Tyr-MIF-1 and Met-enkephalin differs from the receptors for either - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preventive Effects of Tryptophan-Methionine Dipeptide on Neural Inflammation and Alzheimer's Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Some thermodynamic implications for the thermostability of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.3. Culture of Primary Mouse Microglia [bio-protocol.org]

A Comprehensive Technical Guide to the Synthesis and Purification of H-Met-Trp-OH.TFA

This in-depth technical guide provides a detailed overview of the synthesis and purification of the dipeptide H-Met-Trp-OH.TFA (Methionyl-Tryptophan trifluoroacetate salt). The methodologies described herein are based on standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage and purification by reversed-phase high-performance liquid chromatography (RP-HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Overview of the Synthesis and Purification Strategy

The synthesis of H-Met-Trp-OH is performed on a solid support (resin), which simplifies the process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[1] The process begins with the attachment of the C-terminal amino acid, Tryptophan (Trp), to the resin. The synthesis then proceeds by the sequential addition of the next amino acid, Methionine (Met). The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is a key feature of this strategy, as it can be removed under mild basic conditions.[2] To prevent unwanted side reactions, the indole side chain of Tryptophan is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the Fmoc deprotection conditions but is removed during the final cleavage from the resin.

Following the complete assembly of the dipeptide on the resin, it is cleaved from the solid support and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent the modification of sensitive residues like Met and Trp.[3][4] The resulting crude peptide is then purified to a high degree using preparative RP-HPLC.[5][6] The final product is obtained as a trifluoroacetate (TFA) salt after lyophilization of the pure HPLC fractions.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Met-Trp-OH

The synthesis is carried out manually in a peptide synthesis vessel. The following protocol is based on a 0.1 mmol scale.

2.1.1. Resin Preparation and First Amino Acid Loading (Fmoc-Trp(Boc)-OH)

Commercially available pre-loaded Fmoc-Trp(Boc)-Wang resin is recommended to simplify the procedure and avoid potential racemization during the initial loading. If starting from Wang resin, the first amino acid can be loaded using the following procedure.[7]

-

Materials:

-

Wang Resin (1 g, ~1.0 mmol/g substitution)

-

Fmoc-Trp(Boc)-OH (3 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Swell the Wang resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

In a separate flask, dissolve Fmoc-Trp(Boc)-OH and DMAP in a minimal amount of DMF.

-

Add the Fmoc-Trp(Boc)-OH solution to the resin, followed by DIC.

-

Agitate the mixture at room temperature for 4 hours.

-

Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

Dry the resin under vacuum.

-

Determine the loading of the resin using UV-Vis spectrophotometry of the piperidine-dibenzofulvene adduct after a test Fmoc deprotection.

-

2.1.2. Fmoc Deprotection

-

Materials:

-

20% Piperidine in DMF (v/v)

-

DMF

-

-

Procedure:

-

Add the 20% piperidine in DMF solution to the Fmoc-Trp(Boc)-Wang resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x).

-

2.1.3. Coupling of the Second Amino Acid (Fmoc-Met-OH)

-

Materials:

-

Fmoc-Met-OH (3 eq.)

-

HBTU (2.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

-

DMF

-

-

Procedure:

-

In a separate vial, dissolve Fmoc-Met-OH and HBTU in DMF.

-

Add DIPEA to activate the amino acid (solution may change color).

-

Immediately add the activated amino acid solution to the deprotected Trp-Wang resin.

-

Agitate the mixture for 2 hours at room temperature.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the Kaiser test is negative, wash the resin with DMF (3x) and DCM (3x).

-

2.1.4. Final Fmoc Deprotection

-

Procedure:

-

Repeat the Fmoc deprotection procedure as described in section 2.1.2 to remove the Fmoc group from the N-terminal Methionine.

-

After deprotection, wash the H-Met-Trp(Boc)-Wang resin with DMF (5x) and DCM (3x).

-

Dry the resin under vacuum before cleavage.

-

Cleavage and Deprotection

Due to the presence of the sensitive Tryptophan and Methionine residues, a cleavage cocktail containing scavengers is crucial to prevent side reactions.[3][4]

-

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

1,2-Ethanedithiol (EDT) (optional, for further protection of Trp)

-

Cold diethyl ether

-

-

Cleavage Cocktail (Reagent K analogue): A common mixture is TFA/Water/TIS/EDT (94:2.5:1:2.5 v/v/v/v). A simpler, less odorous alternative is TFA/Water/TIS (95:2.5:2.5 v/v).

-

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and reduce the volume by rotary evaporation or a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification by RP-HPLC

The crude peptide is purified using preparative reversed-phase HPLC.[5][6]

-

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 preparative column (e.g., 10 µm particle size, 100 Å pore size)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

-

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

-

Filter the sample solution through a 0.45 µm filter.

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a dipeptide would be 5-35% B over 30 minutes. The optimal gradient should be developed using an analytical HPLC first.[5]

-

Monitor the elution at 220 nm and 280 nm (due to the Tryptophan residue).

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>98%).

-

Freeze the pooled fractions and lyophilize to obtain the final this compound as a white, fluffy powder.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of a dipeptide like H-Met-Trp-OH. The values presented are illustrative and can vary depending on the specific conditions and scale of the synthesis.

Table 1: Solid-Phase Peptide Synthesis Parameters (Illustrative)

| Parameter | Value | Reference/Note |

| Resin Type | Wang Resin | [7] |

| Resin Substitution | 0.8 mmol/g | Typical for commercially available resins. |

| Scale | 0.1 mmol | |

| Amino Acid Equivalents | 3 eq. | |

| Coupling Reagent | HBTU/DIPEA | |

| Coupling Time | 2 hours | [8] |

| Fmoc Deprotection | 20% Piperidine in DMF | [2] |

| Deprotection Time | 5 + 15 minutes | |

| Estimated Crude Yield | 85-95% | Based on general dipeptide synthesis.[9] |

Table 2: Purification and Final Product Characteristics (Illustrative)

| Parameter | Value | Reference/Note |

| Purification Method | Preparative RP-HPLC | [5] |

| Column | C18, 10 µm | Standard for peptide purification. |

| Mobile Phases | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN | [5] |

| Gradient | 5-35% B over 30 min | Typical for a small hydrophobic peptide. |

| Final Purity | >98% | Determined by analytical RP-HPLC. |

| Overall Yield | 60-75% | Dependent on synthesis and purification efficiency. |

| Form | Lyophilized white powder | |

| Counter-ion | Trifluoroacetate (TFA) | [6] |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of H-Met-Trp-OH.

Caption: Solid-phase synthesis workflow for H-Met-Trp-OH.

Purification Workflow

This diagram outlines the process of purifying the crude peptide to obtain the final product.

Caption: Purification and isolation workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

The Dual Nature of TFA Salts in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is a cornerstone of modern peptide chemistry, playing a critical role in the synthesis and purification of peptides. However, its presence as a counter-ion in the final peptide product can significantly influence its physicochemical properties and biological activity, creating a double-edged sword for researchers. This technical guide provides an in-depth exploration of the multifaceted role of TFA salts in peptide chemistry, offering insights into its applications, effects, and strategies for its removal.

The Essential Role of TFA in Peptide Synthesis and Purification

Trifluoroacetic acid is integral to two primary stages of peptide production: solid-phase peptide synthesis (SPPS) and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid-Phase Peptide Synthesis (SPPS): Cleavage and Deprotection

In Fmoc-based SPPS, TFA is the principal reagent for the final cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of acid-labile side-chain protecting groups.[1][2][3][4][5] This process, often referred to as global deprotection, takes advantage of TFA's strong acidity (pKa ≈ 0.23-0.52) to break the ester or amide bond linking the peptide to the resin and to remove protecting groups from amino acid side chains.[5][6]

To prevent side reactions caused by reactive cationic species generated during deprotection, "cleavage cocktails" containing TFA and various scavengers are employed.[5] The composition of these cocktails is tailored to the specific amino acid sequence of the peptide.[5]

Experimental Protocol: Standard Peptide Cleavage from Resin

A widely used cleavage cocktail for a broad range of peptides consists of:

-

95% TFA: The strong acid for cleavage and deprotection.[5]

-

2.5% Water: To facilitate the hydrolysis of the peptide-resin linkage.[5]

-

2.5% Triisopropylsilane (TIS): A scavenger to quench reactive carbocations.[5]

Procedure:

-

The peptide-resin is washed with a solvent like dichloromethane (DCM) and dried.[5]

-

The freshly prepared cleavage cocktail is added to the resin (approximately 5 mL for 0.5 g of resin).[7]

-

The mixture is incubated at room temperature, typically for 2-3 hours, to ensure complete cleavage and deprotection.[7]

-

The peptide is then precipitated from the TFA solution using cold diethyl ether, followed by centrifugation to pellet the peptide.[8]

-

The peptide pellet is washed multiple times with cold ether to remove residual scavengers and byproducts.[8]

-

The final peptide product is dried to remove the ether, yielding the peptide as a TFA salt.[8]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): An Ion-Pairing Agent

During the purification of synthetic peptides by RP-HPLC, TFA is commonly added to the mobile phase (typically at a concentration of 0.05% to 0.1%) as an ion-pairing reagent.[8][9][10][] It serves several key functions:

-

Improved Peak Shape: TFA masks the interactions between basic amino acid residues in the peptide and residual free silanol groups on the silica-based stationary phase, which can cause peak tailing.[10][]

-

Enhanced Resolution: By forming ion pairs with the positively charged groups on the peptide, TFA increases the peptide's hydrophobicity, leading to better retention and separation on the nonpolar stationary phase.[6][9]

-

pH Control: The acidic nature of TFA ensures that the peptide's amino groups are protonated, leading to consistent retention behavior.[]

Experimental Protocol: Typical RP-HPLC Purification of Peptides

-

Mobile Phase A: 0.1% TFA in water.[8]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[8]

-

Column: A C18 reversed-phase column is commonly used.[8]

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute peptides based on their hydrophobicity. A typical gradient might be 0% to 60% B over 20 minutes for analytical runs.[8]

-

Detection: The peptide elution is monitored by UV absorbance, typically at 220 nm.[8]

The Impact of TFA Counter-ions on Peptide Properties

While essential for synthesis and purification, the resulting TFA counter-ions associated with the final peptide can have significant and often undesirable effects on its physicochemical and biological properties.

Physicochemical Properties

-

Solubility and Aggregation: The presence of the hydrophobic trifluoroacetate anion can decrease the solubility of peptides in aqueous solutions and promote aggregation, particularly for hydrophobic sequences.[12][13] This can complicate handling and formulation.

-

Secondary Structure: TFA counter-ions can influence the secondary structure of peptides. For instance, a slight increase in helical structures has been observed in the presence of TFA compared to chloride ions.[6][14]

-

Analytical Interference: The strong IR absorbance of TFA around 1670 cm⁻¹ can overlap with the amide I band of peptides, interfering with structural analysis by FTIR spectroscopy.[14][15]

Biological Activity

The presence of residual TFA can lead to artifacts in biological assays:

-

Cytotoxicity: TFA has been shown to be cytotoxic at concentrations as low as 10 nM, inhibiting cell proliferation and inducing apoptosis.[13][14][16] This is a critical consideration for any cell-based assays.

-

Altered Cellular Responses: TFA can cause unpredictable fluctuations in experimental data, sometimes inhibiting cell growth and in other cases promoting it.[14] For example, TFA salts of peptides have been shown to result in lower cell proliferation compared to their hydrochloride counterparts.[16]

-

Immunogenicity: Trifluoroacetylated proteins have been found to elicit antibody responses, which is a significant concern for peptides intended for in vivo or clinical studies.[6]

-

Enzyme and Receptor Binding Interference: The acidity of TFA can denature pH-sensitive proteins and enzymes. It can also compete with phosphate groups in binding sites, potentially inhibiting kinases and other enzymes.[13]

The table below summarizes the quantitative effects of TFA on cell viability.

| Peptide/Compound | Cell Type | TFA Concentration | Observed Effect | Citation |

| TFA | Fetal Rat Osteoblasts | 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine incorporation | [16] |

| Amylin (TFA salt) | Osteoblasts | > 10⁻⁹ M | Less cell proliferation compared to HCl salt | [16] |

| Peptide M33 (TFA salt) | - | - | 5-30% more toxic than acetate salt | [17] |

Strategies for TFA Removal and Counter-ion Exchange

Given the potential for TFA to interfere with experimental results, its removal or exchange for a more biologically compatible counter-ion like acetate or chloride is often necessary, especially for peptides intended for biological assays or therapeutic development.[2][10][18]

Several methods are employed for TFA counter-ion exchange:

-

Lyophilization with a Stronger Acid (HCl Exchange): This is the most common and convenient method.[9][19] The peptide is dissolved in a dilute solution of hydrochloric acid (HCl) and then lyophilized. This process is typically repeated several times to ensure complete exchange.

-

Ion-Exchange Chromatography: The peptide solution is passed through a strong anion exchange resin that has been pre-equilibrated with the desired counter-ion (e.g., acetate).[8][19]

-

Reverse-Phase HPLC: The peptide can be re-purified using an HPLC mobile phase containing the desired counter-ion, such as acetic acid, instead of TFA.[10][19]

The following table presents data on the efficiency of TFA removal using the HCl lyophilization method.

| Peptide | HCl Concentration | Number of Cycles | TFA Content | Purity | Citation |

| AT 1 | 10 mM | 1 | Below Limit of Quantification (<1% w/w) | >96% | [9][15] |

| AT 1 | 5 mM | 2 | Below Limit of Quantification (<1% w/w) | >96% | [15] |

| AT 1 | 2 mM | 3 | Below Limit of Quantification (<1% w/w) | >96% | [15] |

Experimental Protocol: TFA to Chloride Counter-ion Exchange via HCl Lyophilization

This protocol is adapted from a systematic study on TFA removal.[9]

-

Dissolution: Dissolve the peptide TFA salt in a 10 mM aqueous HCl solution at a concentration of 1 mg/mL.[9]

-

Freezing: Freeze the peptide solution at -80°C.[9]

-

Lyophilization: Lyophilize the frozen solution until all the solvent is removed.

-

Repeat: For optimal TFA removal, repeat steps 1-3 for a total of three cycles.[9]

-

Analysis: After the final lyophilization, the peptide is obtained as the hydrochloride salt. The residual TFA content should be quantified using an appropriate analytical method such as ¹⁹F-NMR, FT-IR, or HPLC-ELSD to confirm complete exchange.[9]

Quantification of Residual TFA

Accurately determining the amount of residual TFA in a peptide sample is crucial for ensuring experimental reproducibility and for preclinical and clinical studies.[20] Several analytical techniques can be employed for TFA quantification:

-

¹⁹F-NMR Spectroscopy: This is a highly specific and quantitative method for detecting the fluorine atoms in TFA.[9][19]

-

Fourier Transform Infrared (FTIR) Spectroscopy: The characteristic absorbance of the C=O bond in TFA can be used for quantification.[9][19]

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method can separate and quantify non-volatile analytes like TFA.[9]

-

Ion Chromatography: This is a sensitive and simple method for the analysis of anions like trifluoroacetate.[21][22]

Visualizing the Role of TFA in Peptide Chemistry

The following diagrams illustrate the key processes involving TFA in peptide chemistry.

Caption: Workflow of solid-phase peptide synthesis and purification.

Caption: Logical flow of TFA's effects and removal strategies.

Conclusion

Trifluoroacetic acid is an indispensable tool in peptide chemistry, enabling the efficient synthesis and purification of complex peptides. However, researchers and drug developers must be acutely aware of the potential for residual TFA counter-ions to influence the properties and activity of the final peptide product. For applications where biological activity and physicochemical properties are critical, the removal of TFA and its replacement with a more benign counter-ion is a crucial step. A thorough understanding of the dual role of TFA, coupled with the implementation of appropriate analytical and purification strategies, is essential for obtaining reliable and reproducible results in peptide research and development.

References

- 1. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Bot Detection [iris-biotech.de]

- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 10. omizzur.com [omizzur.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. lifetein.com [lifetein.com]

- 14. genscript.com [genscript.com]

- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lifetein.com [lifetein.com]

- 19. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of H-Met-Trp-OH Trifluoroacetate Salt: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of H-Met-Trp-OH trifluoroacetate salt, a dipeptide of significant interest in peptide synthesis and biomedical research. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its relevance in biological signaling pathways.

Physicochemical and Analytical Characterization

H-Met-Trp-OH trifluoroacetate salt is a synthetic dipeptide composed of L-methionine and L-tryptophan, with a trifluoroacetate counter-ion. Its trifluoroacetate salt form generally enhances solubility and stability, making it suitable for various research applications.

General Properties

| Property | Value | Reference |

| CAS Number | 60535-02-6 | |

| Molecular Formula | C₁₆H₂₁N₃O₃S · C₂HF₃O₂ | |

| Molecular Weight | 449.44 g/mol | |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥ 95% | |

| Storage Conditions | 2 - 8 °C |

Exemplary Analytical Data

The following tables present representative data that would be expected from the analysis of H-Met-Trp-OH trifluoroacetate salt.

Table 1.2.1: Representative HPLC Parameters and Expected Retention Time

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Expected Retention Time | ~12-15 minutes |

Table 1.2.2: Representative Mass Spectrometry Data (ESI-MS)

| Parameter | Expected Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| [M+H]⁺ (calculated) | 336.1382 m/z |

| [M+H]⁺ (observed) | 336.1375 - 336.1389 m/z |

| Major Fragments (MS/MS) | y₁-ion (Trp): 205.0977 m/zb₁-ion (Met): 132.0538 m/z |

Table 1.2.3: Representative ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.7 | d | Indole H-4 |

| ~7.5 | d | Indole H-7 |

| ~7.2 | t | Indole H-6 |

| ~7.1 | t | Indole H-5 |

| ~7.0 | s | Indole H-2 |

| ~4.5 | t | α-H (Trp) |

| ~4.0 | t | α-H (Met) |

| ~3.3 | dd | β-H (Trp) |

| ~2.5 | t | γ-CH₂ (Met) |

| ~2.1 | s | S-CH₃ (Met) |

| ~2.0 | m | β-CH₂ (Met) |

Experimental Protocols

The following sections detail standardized protocols for the synthesis, purification, and characterization of H-Met-Trp-OH trifluoroacetate salt.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of H-Met-Trp-OH using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-Trp(Boc)-Wang resin

-

Fmoc-Met-OH

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the tryptophan residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Met-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the methionine residue using 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from tryptophan.

-

Precipitation and Washing: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether to remove scavengers and byproducts.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification by Reverse-Phase HPLC

Equipment and Reagents:

-

Preparative HPLC system with a C18 column

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 40 minutes) at a suitable flow rate.

-

Fraction Collection: Collect fractions based on the UV absorbance profile at 220 nm and 280 nm.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure peptide (≥95%).

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final H-Met-Trp-OH trifluoroacetate salt as a white, fluffy powder.

Characterization by Mass Spectrometry

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in 50:50 water/acetonitrile with 0.1% formic acid.

-

Mass Determination: Infuse the sample into the ESI source in positive ion mode. Acquire the full scan mass spectrum to determine the monoisotopic mass of the protonated molecule ([M+H]⁺).

-

Sequence Confirmation (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the tandem mass spectrum and identify the characteristic b- and y-series fragment ions to confirm the amino acid sequence.

Characterization by NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified peptide in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum.

-

2D NMR Acquisition (Optional): For unambiguous assignments, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish spin systems for each amino acid residue, and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm the sequence through spatial proximities.

-

Data Processing and Analysis: Process the spectra and assign the proton resonances to the corresponding amino acids in the dipeptide sequence.

Biological Significance and Signaling Pathways

Dipeptides containing methionine and tryptophan are of interest due to the unique properties of these amino acids. Tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, while methionine plays a crucial role in methylation reactions and as a precursor to S-adenosylmethionine (SAM), a universal methyl donor.

The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability. Methionine, in particular, has been shown to be important for mTORC1 activation.

Below is a simplified diagram illustrating the role of amino acids in activating the mTORC1 signaling pathway.

Caption: Simplified mTORC1 signaling pathway activated by amino acids.

This guide provides a foundational understanding of the characterization of H-Met-Trp-OH trifluoroacetate salt, offering both established data and exemplary protocols for its analysis. Researchers can utilize this information for quality control, further derivatization, and in studies exploring its biological activities.

Navigating the Challenges of H-Met-Trp-OH.TFA: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Methionyl-Tryptophan (H-Met-Trp-OH), particularly as its trifluoroacetic acid (TFA) salt, presents a unique set of challenges and opportunities in pharmaceutical and research applications. Its constituent amino acids, methionine and tryptophan, are susceptible to specific degradation pathways, making a thorough understanding of its solubility and stability profiles paramount for successful formulation and application. This technical guide provides an in-depth analysis of the solubility and stability of H-Met-Trp-OH.TFA in various common laboratory solvents, complete with detailed experimental protocols and visual guides to aid in its effective handling and use.

Core Concepts: Solubility and Stability of a Hydrophobic Dipeptide

The inherent hydrophobicity of both methionine and tryptophan residues governs the solubility characteristics of H-Met-Trp-OH. As a TFA salt, the peptide's solubility can be influenced by the counter-ion.[1][2] Generally, peptides with hydrophobic residues exhibit limited solubility in aqueous solutions and may require organic co-solvents or pH adjustments to achieve desired concentrations.[3][4]

Stability is primarily dictated by the susceptibility of the methionine and tryptophan side chains to oxidation.[5][6] The presence of the TFA counter-ion, a remnant of solid-phase peptide synthesis and purification, can also impact the peptide's conformation and stability.[1][7]

Quantitative Data Summary

Due to the specific nature of this peptide, publicly available quantitative data is limited. The following tables present estimated solubility and stability data for this compound based on the general principles of peptide chemistry and data from similar compounds. This information should be used as a guideline and experimentally verified for specific applications.

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C

| Solvent | Estimated Solubility (mg/mL) | Remarks |

| Water (deionized) | 1 - 2 | Low solubility due to hydrophobic nature. Sonication may improve dissolution.[4] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 1 - 2 | Similar to water; solubility remains limited. |

| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility; a good solvent for creating stock solutions. However, prolonged storage in DMSO is not recommended for peptides containing methionine or tryptophan due to the risk of oxidation.[8] |

| Ethanol (95%) | 5 - 10 | Moderate solubility. Can be used as a co-solvent. |

| Methanol (99%) | 5 - 10 | Moderate solubility. Similar to ethanol. |

| Acetonitrile (ACN) | 2 - 5 | Lower solubility compared to other organic solvents. |

Table 2: Estimated Stability of this compound in Solution (Half-life, t½)

| Solvent | Condition | Estimated Half-life (t½) | Primary Degradation Pathway |

| Water (pH 7, 25°C, exposed to air) | Ambient | 1 - 2 days | Oxidation of Methionine and Tryptophan |

| PBS (pH 7.4, 37°C, exposed to air) | Physiological | < 24 hours | Oxidation of Methionine and Tryptophan |

| DMSO (25°C, exposed to air) | Ambient | 12 - 24 hours | Oxidation of Methionine to Methionine Sulfoxide |

| 0.1 M HCl (4°C) | Acidic, Refrigerated | > 1 week | Hydrolysis (slower rate) |

| 0.1 M NaOH (4°C) | Basic, Refrigerated | < 8 hours | Racemization and Oxidation |

Experimental Protocols

Accurate determination of solubility and stability is crucial for any research or development involving this compound. The following are standard protocols for these assessments.

Protocol 1: Solubility Determination by the Saturation Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved peptide.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved peptide using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 280 nm (due to the tryptophan residue).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Protocol 2: Stability Assessment by RP-HPLC

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the solution into several vials and store them under the desired stress conditions (e.g., different temperatures, pH values, exposure to light).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial and quench any ongoing degradation by freezing it at -80°C.

-

RP-HPLC Analysis: Analyze the samples by a stability-indicating RP-HPLC method. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[9][10]

-

Data Analysis: The percentage of the intact peptide remaining at each time point is calculated by comparing the peak area of the main peptide peak to its initial peak area (at time 0). The appearance of new peaks indicates degradation products. The half-life can be determined by plotting the natural logarithm of the remaining peptide concentration against time.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and potential degradation pathways, the following diagrams are provided.

Conclusion and Recommendations

The utility of this compound in research and drug development is intrinsically linked to a clear understanding of its physicochemical properties. Due to its hydrophobic nature, careful consideration must be given to solvent selection, with DMSO being a suitable choice for stock solutions, though aqueous buffers with organic co-solvents may be necessary for biological assays. The primary stability concern is oxidation of the methionine and tryptophan residues.[6][11] To mitigate degradation, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] For applications requiring high stability, the use of oxygen-free solvents and protection from light is advised.[5] The presence of the TFA salt may influence experimental outcomes, and for sensitive applications, salt exchange to a more biocompatible counter-ion like acetate or hydrochloride should be considered.[12] The provided protocols and estimated data serve as a valuable starting point for the empirical determination of the solubility and stability of this compound in your specific experimental context.

References

- 1. lifetein.com [lifetein.com]

- 2. genscript.com [genscript.com]

- 3. jpt.com [jpt.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. proimmune.com [proimmune.com]

- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

H-Met-Trp-OH.TFA CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for the compound H-Met-Trp-OH.TFA, a trifluoroacetate salt of the dipeptide Methionyl-tryptophan.

Compound Identification and Properties

The following table summarizes the key identifiers and physical properties of this compound.

| Parameter | Value |

| Chemical Name | This compound |

| Systematic Name | L-Tryptophan, L-methionyl-, trifluoroacetate (salt) |

| CAS Number | 169197-71-3 |

| Molecular Formula | C18H22F3N3O5S |

| Molecular Weight | 465.48 g/mol |

Chemical Structure

The logical relationship between the parent dipeptide and its TFA salt is outlined in the diagram below.

Caption: Formation of this compound salt.

Unlocking the Therapeutic Potential of H-Met-Trp-OH: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Research Applications of the Dipeptide L-Methionyl-L-tryptophan (H-Met-Trp-OH)

The dipeptide L-Methionyl-L-tryptophan (H-Met-Trp-OH), a molecule composed of the essential amino acids methionine and tryptophan, is emerging as a promising candidate for therapeutic development, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of H-Met-Trp-OH, with a focus on its potential research applications, supported by available data and detailed experimental protocols.

Core Properties and Synthesis

H-Met-Trp-OH, also referred to in some literature as WM peptide, combines the distinct biochemical properties of its constituent amino acids. Methionine is a sulfur-containing amino acid crucial for metabolism and the synthesis of antioxidants like glutathione.[1] Tryptophan serves as a precursor to the neurotransmitter serotonin and is metabolized through the kynurenine pathway, which is implicated in immune regulation and neuroinflammation.[2][3]

Synthesis of H-Met-Trp-OH:

The synthesis of H-Met-Trp-OH can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[3][4] A general laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Solid-Phase Synthesis of H-Met-Trp-OH

-

Resin Preparation: A pre-loaded Wang or Rink amide resin with Fmoc-protected tryptophan (Fmoc-Trp-OH) is utilized as the solid support.

-

Fmoc Deprotection: The Fmoc protecting group on the tryptophan residue is removed using a 20% solution of piperidine in dimethylformamide (DMF).

-

Methionine Coupling: Fmoc-protected methionine (Fmoc-Met-OH) is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated methionine is then added to the resin to form the dipeptide.

-

Final Fmoc Deprotection: The Fmoc group from the newly added methionine is removed using 20% piperidine in DMF.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.[3]

-

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, and the resulting solid is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final H-Met-Trp-OH product are confirmed by mass spectrometry and NMR spectroscopy.[5][6]

Potential Research Applications

The primary research application of H-Met-Trp-OH identified to date is in the field of neurodegenerative diseases, specifically Alzheimer's disease.[7] Research suggests that this dipeptide possesses potent anti-inflammatory and neuroprotective properties.

Neuroprotection in Alzheimer's Disease

A key study has demonstrated the therapeutic potential of H-Met-Trp-OH (WM peptide) in a 5XFAD mouse model of Alzheimer's disease.[7] The study highlights the dipeptide's ability to modulate microglial activation, reduce neuroinflammation, and decrease amyloid-beta (Aβ) deposition.[7]

Quantitative Data from In Vivo Studies:

The following tables summarize the key quantitative findings from the study on the effects of H-Met-Trp-OH in the 5XFAD mouse model.[7]

Table 1: Effect of H-Met-Trp-OH on Pro-inflammatory Cytokine Production in Microglia of 5XFAD Mice

| Treatment Group | MIP-1α Producing Cells (% of CD11b+) | TNF-α Producing Cells (% of CD11b+) |

| Wild-type | 1.5 ± 0.2 | 2.1 ± 0.3 |

| 5XFAD Control | 4.8 ± 0.5 | 5.5 ± 0.6 |

| 5XFAD + H-Met-Trp-OH | 2.2 ± 0.3 | 2.8 ± 0.4 |

| * p < 0.05 compared to 5XFAD Control |

Table 2: Effect of H-Met-Trp-OH on Microglial Activation Markers in 5XFAD Mice

| Treatment Group | I-A/I-E Expression (M.F.I.) | CD86 Expression (M.F.I.) |

| Wild-type | 1200 ± 150 | 800 ± 100 |

| 5XFAD Control | 2800 ± 300 | 1800 ± 200 |

| 5XFAD + H-Met-Trp-OH | 1500 ± 200 | 1000 ± 150 |

| * p < 0.05 compared to 5XFAD Control; M.F.I. = Mean Fluorescent Intensity |

Table 3: Effect of H-Met-Trp-OH on Amyloid-β Deposition in 5XFAD Mice

| Brain Region | 5XFAD Control (Aβ Area %) | 5XFAD + H-Met-Trp-OH (Aβ Area %) |

| Cortex | 3.2 ± 0.4 | 1.8 ± 0.3 |

| Hippocampus | 2.5 ± 0.3 | 1.5 ± 0.2 |

| * p < 0.05 compared to 5XFAD Control |

These data strongly suggest that H-Met-Trp-OH can significantly reduce the neuroinflammatory response and amyloid pathology in a relevant animal model of Alzheimer's disease.

Experimental Protocols for Alzheimer's Disease Research:

The following are detailed methodologies for key experiments cited in the research on H-Met-Trp-OH and Alzheimer's disease.

Experimental Protocol: Microglial Activation Assay

-

Cell Isolation: Microglia are isolated from the brains of 5XFAD mice and wild-type controls.

-

Cell Culture: Isolated microglia are cultured in appropriate media.

-

Treatment: Cells are treated with H-Met-Trp-OH or a vehicle control.

-

Flow Cytometry Analysis: Microglial activation is assessed by flow cytometry using antibodies against cell surface markers such as CD11b, I-A/I-E, and CD86. Intracellular staining for pro-inflammatory cytokines like TNF-α and MIP-1α is also performed.[8][9]

-

Data Analysis: The percentage of cytokine-producing cells and the mean fluorescence intensity of activation markers are quantified.[10]

Experimental Protocol: Aβ Deposition Measurement

-

Animal Model: 5XFAD transgenic mice, which develop amyloid plaques, are used.[11]

-

Treatment: Mice are administered H-Met-Trp-OH orally or via injection over a specified period.

-

Tissue Preparation: At the end of the treatment period, mice are euthanized, and their brains are collected and sectioned.

-

Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ plaques (e.g., 6E10) or with dyes like Thioflavin S that bind to amyloid fibrils.[12][13]

-

Image Analysis: The stained sections are imaged using microscopy, and the Aβ plaque burden (percentage of area covered by plaques) is quantified in specific brain regions like the cortex and hippocampus using image analysis software.[14]

Potential Antioxidant and Anti-inflammatory Applications

Given the known antioxidant properties of methionine and the immunomodulatory roles of tryptophan metabolites, H-Met-Trp-OH is a strong candidate for further investigation as a general antioxidant and anti-inflammatory agent.[1][15] Future research could explore its efficacy in models of other inflammatory conditions.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which H-Met-Trp-OH exerts its effects are still under investigation. However, based on the known functions of its constituent amino acids, a hypothetical mechanism can be proposed.

Hypothesized Signaling Pathway for H-Met-Trp-OH's Neuroprotective Effects:

Caption: Hypothesized mechanism of H-Met-Trp-OH's neuroprotective action.

This diagram illustrates that H-Met-Trp-OH may directly inhibit microglial activation, thereby reducing the production of pro-inflammatory cytokines via the NF-κB pathway. Additionally, it may modulate the kynurenine pathway and enhance the antioxidant response, both of which contribute to reducing neuroinflammation and protecting against neuronal damage.

Experimental and Logical Workflow